![molecular formula C23H30N4O2S B12505644 2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12505644.png)
2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide
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Overview
Description
2-{[6-methyl-4-oxo-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide is a complex organic compound with a unique structure that includes a pyrrolo[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-methyl-4-oxo-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide typically involves multiple steps. One common method includes the cyclization of α-amino ynones and the three-component reactions of 2,3-diketo esters, amines, and ketones . Another approach is the ring-opening cyclization of cyclopropyl ketones with primary amines, which can be catalyzed by Ni (II) or Sc (III) complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-{[6-methyl-4-oxo-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
2-{[6-methyl-4-oxo-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[6-methyl-4-oxo-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact pathways and molecular targets are still under investigation and require further research.
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: A pyrrole-3-carboxylic acid derivative used as a cholesterol-lowering agent.
Sunitinib: Another pyrrole-3-carboxylic acid derivative with antimalarial and HIV-1 protease inhibitory activities.
Uniqueness
What sets 2-{[6-methyl-4-oxo-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple types of chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C23H30N4O2S |
---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
2-[(3-butan-2-yl-6-methyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C23H30N4O2S/c1-5-17(4)27-22(29)21-19(13-16(3)25-21)26-23(27)30-14-20(28)24-15(2)11-12-18-9-7-6-8-10-18/h6-10,13,15,17,25H,5,11-12,14H2,1-4H3,(H,24,28) |
InChI Key |
QKGWKDQBXQQZQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)C2=C(C=C(N2)C)N=C1SCC(=O)NC(C)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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